molecular formula C16H13F3O2 B1327924 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-64-5

2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327924
CAS No.: 898777-64-5
M. Wt: 294.27 g/mol
InChI Key: YZMNBOPGYMMRED-UHFFFAOYSA-N
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Description

2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C16H13F3O2 and a molecular weight of 294.27 g/mol It is characterized by the presence of a methoxy group at the 2’ position and a trifluorophenyl group at the 3 position of the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and trifluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity to specific targets, while the methoxy group modulates its chemical reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Methoxy-4-(3,4,5-trifluorophenyl)propiophenone
  • 2’-Methoxy-4-(3,4,5-trifluorophenyl)propiophenone
  • 2’-Methoxy-3-(2,4,5-trifluorophenyl)propiophenone

Uniqueness

2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the specific positioning of the methoxy and trifluorophenyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMNBOPGYMMRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644994
Record name 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-64-5
Record name 1-Propanone, 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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